

# Spectroscopic Profile of 2,4-Diacetylphloroglucinol: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Diacetylphloroglucinol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4- Diacetylphloroglucinol** (DAPG), a naturally occurring phenolic compound with significant biological activities. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics, offering a valuable resource for its identification, characterization, and application in research and drug development.

# **Spectroscopic Data Summary**

The following tables summarize the key quantitative spectroscopic data for **2,4- Diacetylphloroglucinol**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ) ppm	* Multiplicity	Integration	Assignment	Solvent
5.98	S	1H	H-5	CDCl₃
2.55	S	6H	2 x -COCH₃	CDCl₃
5.79	S	1H	Ar-H	acetonitrile-d₃
2.63	S	6H	2 x -COCH₃	acetonitrile-d₃



Table 2: 13 C NMR Spectroscopic Data

Chemical Shift (δ) ppm	- Assignment	Solvent
204.70	2 x C=O	acetonitrile-d₃
169.59	2 x C-OH	acetonitrile-d₃
167.08	С-ОН	acetonitrile-d₃
104.64	2 x C-COCH₃	acetonitrile-d₃
95.47	C-5	acetonitrile-d₃
28.58	2 x -CH₃	acetonitrile-d₃

Table 3: Mass Spectrometry Data

m/z	Interpretation	Method
210	[M]+	GC-MS
195	[M-CH <sub>3</sub> ]+	GC-MS
177	[M-CH <sub>3</sub> -H <sub>2</sub> O]+	GC-MS

### **Experimental Protocols**

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation:

A small quantity of purified **2,4-Diacetylphloroglucinol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>) or acetonitrile-d<sub>3</sub>, in a standard 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.

Instrumentation and Parameters:

<sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a Bruker Avance spectrometer.



- ¹H NMR: Spectra are acquired at a frequency of 300 MHz.
- <sup>13</sup>C NMR: Spectra are acquired at a frequency of 128 MHz.
- Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

### **Gas Chromatography-Mass Spectrometry (GC-MS)**

Sample Preparation:

The sample containing **2,4-Diacetylphloroglucinol** is dissolved in a suitable volatile solvent, such as ethyl acetate, prior to injection into the GC-MS system.

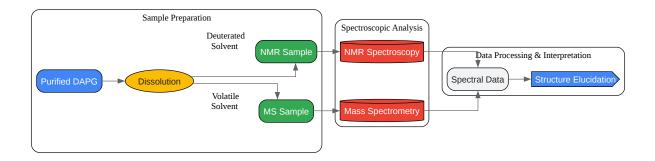
Instrumentation and Parameters: An Agilent GC-MS instrument equipped with an HP-5 column (30 m length) is utilized.[1]

- Carrier Gas: High purity helium is used as the carrier gas.[1]
- Oven Temperature Program: The initial oven temperature is set at 50°C and gradually increased to 280°C at a rate of 10°C/min.[1]
- Ionization: Electron Impact (EI) ionization is typically used.

### **Visualized Workflows**

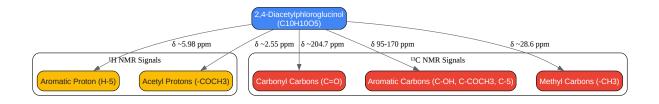
The following diagrams illustrate the logical workflows for the spectroscopic analysis of **2,4- Diacetylphloroglucinol**.





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A logical workflow for the spectroscopic analysis of **2,4-Diacetylphloroglucinol**.



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### References

- 1. 2,4-Diacetylphloroglucinol | C10H10O5 | CID 16547 PubChem [pubchem.ncbi.nlm.nih.gov]
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